
CKD-519: A Comprehensive Technical Review of
its Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CKD-519

Cat. No.: B606711 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Abstract
CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP),

developed for the treatment of dyslipidemia. By inhibiting CETP, CKD-519 aims to raise High-

Density Lipoprotein Cholesterol (HDL-C) levels, a key factor in reverse cholesterol transport,

and potentially reduce the risk of cardiovascular diseases. This technical guide provides an in-

depth overview of the pharmacology and toxicology profile of CKD-519, based on currently

available data from a first-in-human, single ascending dose clinical trial. The document details

the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and initial

safety findings in healthy volunteers. Methodologies for the key clinical study and relevant

bioanalytical assays are also described.

Introduction
Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for

the development of atherosclerosis and subsequent cardiovascular events. While statins

effectively lower Low-Density Lipoprotein Cholesterol (LDL-C), a significant residual risk

remains, which has prompted research into other lipid-modifying targets. One such target is the

Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters

from HDL to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic
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strategy aimed at increasing HDL-C levels and enhancing reverse cholesterol transport.[1][2]

CKD-519 has emerged as a novel CETP inhibitor with high potency and selectivity.[3]

Pharmacology
Mechanism of Action
CKD-519 exerts its pharmacological effect by inhibiting the activity of Cholesteryl Ester

Transfer Protein (CETP).[3] CETP is a plasma protein that mediates the transfer of cholesteryl

esters from High-Density Lipoproteins (HDL) to Very-Low-Density Lipoproteins (VLDL) and

Low-Density Lipoproteins (LDL) in exchange for triglycerides.[1][2] By blocking this transfer,

CKD-519 leads to an accumulation of cholesterol in HDL particles, thereby increasing the

concentration of HDL-C in the plasma. This is believed to enhance the process of reverse

cholesterol transport, where excess cholesterol is removed from peripheral tissues and

transported back to the liver for excretion.
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Mechanism of Action of CKD-519
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Figure 1: Signaling pathway of CKD-519's inhibitory action on CETP.
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Pharmacokinetics
A single ascending dose study in healthy adult subjects provided the following pharmacokinetic

data for CKD-519.[4][5]

Table 1: Pharmacokinetic Parameters of CKD-519 in Healthy Subjects (Single Dose)

Dose (mg) Cmax (ng/mL) Tmax (h)
AUClast
(ng·h/mL)

t1/2 (h)

25 104.5 ± 28.2 6.0 (4.0-8.0) 2680.1 ± 603.4 48.9 ± 10.5

50 165.7 ± 41.5 5.0 (4.0-8.0) 4893.3 ± 1045.6 40.0 ± 5.9

100 288.5 ± 84.8 5.0 (4.0-8.0) 9488.7 ± 2529.1 55.4 ± 14.7

200 413.2 ± 134.1 6.0 (4.0-8.0)
15473.8 ±

5066.0
69.8 ± 16.5

400 501.8 ± 146.9 6.0 (4.0-24.0)
21108.7 ±

6835.1
70.4 ± 19.8

Data are presented as mean ± standard deviation for Cmax, AUClast, and t1/2, and as median

(range) for Tmax.[4]

Key observations from the pharmacokinetic analysis include:

Absorption: CKD-519 reached maximum plasma concentration (Cmax) at a median of 5-6

hours post-dose.[4][5]

Dose Proportionality: Both Cmax and the area under the plasma concentration-time curve

(AUC) increased with the dose. However, the dose-normalized Cmax and AUC decreased

with each incremental dose, suggesting non-linear pharmacokinetics.[4][5]

Elimination: The drug exhibited a long terminal half-life, ranging from approximately 40 to 70

hours, supporting the potential for once-daily dosing.[4][5]

Pharmacodynamics
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The pharmacodynamic effects of CKD-519 were assessed by measuring the inhibition of CETP

activity in healthy subjects.

Table 2: Pharmacodynamic Parameters of CKD-519 in Healthy Subjects (Single Dose)

Dose (mg)
Maximum CETP Inhibition
(%)

Time to Maximum
Inhibition (h)

25 63.3 ± 6.9 8.0 (6.0-12.0)

50 68.6 ± 6.3 8.0 (4.0-12.0)

100 78.5 ± 4.5 8.0 (8.0-12.0)

200 80.7 ± 4.2 8.0 (6.0-12.0)

400 83.0 ± 5.6 8.0 (4.0-12.0)

Data are presented as mean ± standard deviation for Maximum CETP Inhibition and as median

(range) for Time to Maximum Inhibition.[4]

Key pharmacodynamic findings include:

CETP Inhibition: CKD-519 demonstrated potent, dose-dependent inhibition of CETP activity,

with maximum inhibition ranging from 63% to 83%.[4][5]

Onset of Action: The maximum decrease in CETP activity was observed between 6 to 8

hours post-dose.[4][5]

Concentration-Effect Relationship: A sigmoid Emax model best described the relationship

between CKD-519 plasma concentrations and CETP activity, with a calculated EC50 of 17.3

ng/mL.[4][5]

Toxicology
The available toxicology data for CKD-519 is currently limited to the safety findings from the

single ascending dose study in healthy human subjects. Comprehensive preclinical toxicology

studies, including genotoxicity, carcinogenicity, and reproductive and developmental toxicity,

are not publicly available at this time.
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Clinical Safety
In a randomized, double-blind, placebo-controlled, single ascending dose study involving 40

healthy subjects, single doses of CKD-519 up to 400 mg were reported to be well tolerated.[4]

[5]

Table 3: Summary of Adverse Events in Healthy Subjects

Placebo (n=10) CKD-519 (n=30)

Number of Subjects with at

least one AE (%)
3 (30.0) 8 (26.7)

Total Number of AEs 4 11

Most Common AEs Headache, Dizziness
Oropharyngeal pain,

Headache, Dizziness

AE: Adverse Event[4]

Key safety observations were:

A total of 11 adverse events were reported in subjects who received CKD-519, all of which

were of mild or moderate intensity and resolved without complications.[4][5]

There were no serious adverse events reported.[4]

Importantly, there were no clinically significant effects on blood pressure, a concern with

some previous CETP inhibitors.[4][5]

Experimental Protocols
Clinical Study Design: Single Ascending Dose Trial
The primary source of the presented data is a randomized, double-blind, placebo-controlled,

single ascending dose study.

Study Population: Healthy adult male subjects.
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Study Design: Five cohorts, each with 8 subjects, were administered a single oral dose of

CKD-519 (25, 50, 100, 200, or 400 mg) or a matching placebo. Within each cohort, 6

subjects received CKD-519 and 2 received placebo.

Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time

points up to 168 hours post-dose. Plasma concentrations of CKD-519 were determined

using a validated analytical method (details not specified in the publication).

Pharmacodynamic Sampling: Blood samples for the measurement of CETP activity were

collected at the same time points as the pharmacokinetic samples.

Safety Assessments: Safety and tolerability were monitored through the recording of adverse

events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
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Experimental Workflow: Single Ascending Dose Clinical Trial
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Figure 2: Workflow of the single ascending dose clinical trial for CKD-519.
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Bioanalytical Method: CETP Activity Assay
The specific details of the CETP activity assay used in the CKD-519 clinical trial were not

provided in the publication. However, a common method for determining CETP activity is a

fluorometric assay.

Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an

acceptor particle in the presence of a plasma sample containing CETP. CETP facilitates the

transfer of the fluorescent lipid from the donor to the acceptor particle, resulting in an

increase in fluorescence that is proportional to the CETP activity.

Reagents:

Donor particles (containing a self-quenched fluorescent neutral lipid)

Acceptor particles

CETP assay buffer

Plasma samples

Microplate reader capable of fluorescence detection (e.g., excitation at 465 nm and

emission at 535 nm).

General Procedure:

Prepare a reaction mixture containing the donor and acceptor particles in the assay buffer.

Add a small volume of the plasma sample to the reaction mixture in a 96-well plate.

Incubate the plate at 37°C for a specified period (e.g., 1-3 hours).

Measure the fluorescence intensity at the appropriate wavelengths.

Calculate CETP activity based on the change in fluorescence over time, often relative to a

standard curve.

Conclusion
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CKD-519 is a potent inhibitor of CETP that has demonstrated a favorable pharmacokinetic and

pharmacodynamic profile in early clinical development. Its long half-life supports a once-daily

dosing regimen, and it effectively inhibits CETP activity in a dose-dependent manner. The initial

safety data from a single ascending dose study in healthy volunteers are encouraging, with the

drug being well-tolerated and showing no adverse effects on blood pressure. Further clinical

studies, including multiple-dose trials and studies in patients with dyslipidemia, are necessary

to fully elucidate the efficacy and long-term safety of CKD-519. Additionally, the public

availability of comprehensive preclinical toxicology data would provide a more complete

understanding of its safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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